ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the reaction of α-haloketones with thiourea. The resulting thiazole intermediate is then subjected to further reactions to introduce the ethyl, methyl, and amino groups.
For example, the synthesis might involve:
Formation of the thiazole ring: Reacting α-haloketones with thiourea under reflux conditions.
Introduction of the ethyl group: Using ethyl chloroformate in the presence of a base such as triethylamine.
Amination: Introducing the amino group through a nucleophilic substitution reaction with 2-(2-methylphenoxy)ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiazolidines.
Scientific Research Applications
Ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Biology: Used in research to understand enzyme interactions and receptor binding.
Industry: Employed in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. This compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 2-(4-chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate is unique due to the presence of the 2-(2-methylphenoxy)ethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
ethyl 4-methyl-2-[2-(2-methylphenoxy)ethylamino]-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-20-15(19)14-12(3)18-16(22-14)17-9-10-21-13-8-6-5-7-11(13)2/h5-8H,4,9-10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWONMVUWUBHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCCOC2=CC=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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